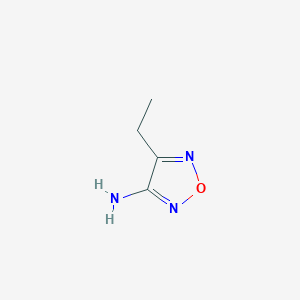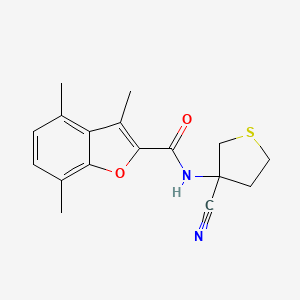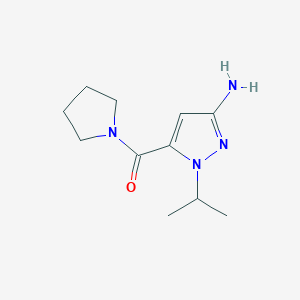
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine, also known as IPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IPP is a pyrazol-based inhibitor that has been shown to have promising results in various studies, including cancer research and neurological disorders.
Scientific Research Applications
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been shown to have potential applications in various scientific research fields. One of the most promising areas of research is cancer therapy. 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Mechanism Of Action
The mechanism of action of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Additionally, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these enzymes, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to have various biochemical and physiological effects. In cancer cells, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. Additionally, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis. In neurological disorders, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine inhibits the aggregation of amyloid-beta peptides, leading to the prevention of neuronal damage.
Advantages And Limitations For Lab Experiments
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it a useful tool for studying their functions. Additionally, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine. One potential area of research is the development of more potent and selective inhibitors of CDKs and HDACs. Additionally, research could focus on the optimization of the synthesis method for 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine, leading to higher yields and purity. Further studies could also investigate the potential applications of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine in other scientific research fields, such as immunology and infectious diseases. Overall, the potential applications of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine in scientific research are vast, and further research is needed to fully explore its capabilities.
Synthesis Methods
The synthesis of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves the reaction of 1H-pyrazol-3-amine with isopropyl isocyanate and pyrrolidine. The reaction is carried out in anhydrous conditions, and the product is obtained after purification by column chromatography. The yield of the reaction is typically around 50%.
properties
IUPAC Name |
(5-amino-2-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(2)15-9(7-10(12)13-15)11(16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDQRGNTRFYUNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

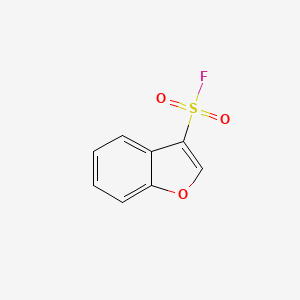
![1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B2415202.png)
![(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2415205.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2415207.png)
![(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2415211.png)

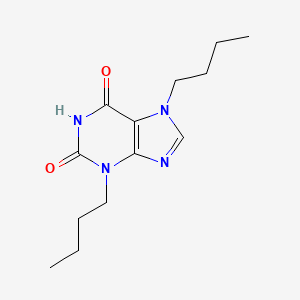
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2415215.png)
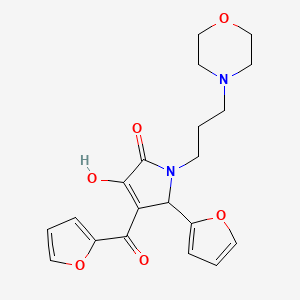


![4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2415220.png)
